2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide
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Overview
Description
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is a synthetic compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This compound is notable for its unique spirocyclic structure, which includes a diazaspiro[3.4]octane core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide typically involves the reaction of a diazaspiro[3.4]octane derivative with acetyl chloride and dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .
Chemical Reactions Analysis
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Spirocyclic amides: Similar in structure but with different substituents, these compounds exhibit unique reactivity and applications.
Biological Activity
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide, a synthetic organic compound, is characterized by its unique spirocyclic structure and potential biological activities. The compound's molecular formula is C18H25N3O2 with a molecular weight of approximately 315.4 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The compound includes:
- Acetyl Group : Influences reactivity and potential interactions with biological targets.
- Diazaspiro Framework : Provides unique coordination properties with metal ions and potential nucleophilic behavior.
Biological Activities
Preliminary studies indicate that compounds with similar diazaspiro structures exhibit various biological activities, particularly in medicinal chemistry. Notably, the following activities have been associated with this compound:
- Anticancer Properties : Related diazaspiro compounds have shown potential in inhibiting specific mutant proteins associated with tumor progression, such as the G12C mutant of KRAS .
- Antitubercular Activity : In a study involving derivatives of the diazaspiro framework, compounds were tested against Mycobacterium tuberculosis H37Rv, revealing significant inhibitory effects .
- Other Pharmacological Effects : The diazaspiro structure has been linked to various mechanisms including:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Kinugasa Reaction : A process to construct the spirocyclic framework.
- Conia-Ene-Type Reactions : Employed for further functionalization of the core structure .
Table 1: Antitubercular Activity of Related Compounds
Compound | Yield (%) | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
5a | 56 | 25 |
5b | 56 | 50 |
5c | 48 | 100 |
17 | 56 | 0.016 |
24 | 48 | 6.2 |
The data indicates that certain derivatives exhibit potent antitubercular activity, particularly compound 17 , which shows remarkable efficacy at a MIC of 0.016μg/mL .
Structural Comparisons
The unique architecture of this compound can be compared with other compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Benzyl-2,6-diazaspiro[3.4]octane | Similar spirocyclic structure | Lacks acetyl and carboxamide groups |
N,N-Dimethylbenzamide | Contains a dimethylamino group | Simpler structure without spirocyclic elements |
1-Acetylpiperazine | Piperazine ring with an acetyl group | Different ring structure but similar acetamido |
These comparisons highlight how the specific functional groups in the target compound may enhance its potential biological activity compared to structurally similar compounds .
Properties
IUPAC Name |
2-acetyl-N,N-dimethyl-2,7-diazaspiro[3.4]octane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)14-6-11(7-14)5-12-4-9(11)10(16)13(2)3/h9,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKLMWSUZYVSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNCC2C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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